Fmoc-D-cys(tbu)-OH
Description
Overview of Fmoc-D-Cys(tBu)-OH as a Chiral Cysteine Derivative
This compound is a doubly protected amino acid derivative specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). archivemarketresearch.comcreative-peptides.com Each component of its name—Fmoc, D-Cys, and (tBu)-OH—denotes a specific chemical feature crucial to its function.
Fmoc (9-fluorenylmethoxycarbonyl) Group : This is a base-labile protecting group attached to the α-amino group of the D-cysteine. wikipedia.org The Fmoc group is stable under acidic conditions but is rapidly removed by a weak base, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). publish.csiro.auwikipedia.org This property is central to the Fmoc/tBu strategy, as it allows for the sequential addition of amino acids to the growing peptide chain without disturbing the acid-labile side-chain protecting groups or the bond linking the peptide to the solid support. nih.govwikipedia.org The removal of the Fmoc group generates a dibenzofulvene byproduct, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection step. publish.csiro.auwikipedia.org
D-Cys (D-cysteine) : This indicates that the compound is derived from the D-enantiomer (stereoisomer) of cysteine. Most naturally occurring amino acids are in the L-form. The incorporation of D-amino acids into a peptide chain is a common strategy to increase its resistance to enzymatic degradation by proteases, thereby enhancing its metabolic stability and bioavailability. nbinno.com This makes D-amino acid derivatives highly valuable in the development of therapeutic peptides. archivemarketresearch.comnbinno.com The presence of a chiral center is a fundamental property of most amino acids and their derivatives, influencing their biological activity and application in areas like chiral chromatography. mdpi.comnih.govrsc.org
(tBu) (tert-butyl) Group : The thiol (-SH) group in the side chain of cysteine is highly reactive and prone to undesired oxidation, which can lead to the formation of incorrect disulfide bonds. rsc.orgpeptide.com To prevent this, the thiol is protected with an acid-labile tert-butyl group. tandfonline.com The tBu group is stable to the basic conditions used to remove the Fmoc group but is cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA), during the final step of synthesis when the completed peptide is cleaved from the solid resin. peptide.comtandfonline.comsigmaaldrich.com This orthogonality between the base-labile Fmoc group and the acid-labile tBu group is the cornerstone of the Fmoc/tBu synthesis strategy. total-synthesis.comrsc.org
The combination of these features in a single molecule provides a robust and reliable building block for the precise synthesis of peptides containing D-cysteine.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H25NO4S | nih.gov |
| Molecular Weight | 399.5 g/mol | nih.gov |
| IUPAC Name | (2R)-3-(tert-butylsulfanyl)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]propanoic acid | nih.gov |
| CAS Number | 130641-03-3 (D-form) | N/A |
Broad Academic and Research Landscape of this compound Applications
The primary application of this compound is as a fundamental building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). archivemarketresearch.com This technique allows for the efficient, stepwise construction of peptide chains on a solid support, which simplifies the purification process at each step. creative-peptides.com The unique properties of this compound make it essential for several specific research and development areas:
Peptide-Based Drug Discovery : The incorporation of D-cysteine into peptide sequences is a key strategy for developing therapeutic peptides with improved pharmacological profiles. nbinno.com These modified peptides often exhibit increased stability against enzymatic breakdown in the body, leading to a longer half-life and enhanced therapeutic effect. nbinno.com Research focuses on creating novel peptide analogs for applications in areas such as metabolic diseases, oncology, and anti-infectives. archivemarketresearch.com
Synthesis of Complex Peptides and Proteins : Cysteine residues are critical for forming disulfide bonds, which are covalent linkages between two cysteine thiol groups that define the three-dimensional structure and biological activity of many peptides and proteins, such as insulin (B600854) and oxytocin. rsc.orgresearchgate.net The use of an orthogonal protecting group like tBu allows chemists to control precisely when and where these bonds form. peptide.comsigmaaldrich.com By using different cysteine derivatives with distinct protecting groups (e.g., Trt, Acm, tBu), researchers can achieve the regioselective formation of multiple disulfide bridges in complex molecules. rsc.orgsigmaaldrich.com
Biomaterials and Peptide Conjugation : Peptides synthesized with D-cysteine can be used to create novel biomaterials with unique structural properties. The thiol group of cysteine, once deprotected, is a highly useful chemical handle for conjugating the peptide to other molecules, such as fluorescent dyes, polymers, or surfaces, to create advanced functional materials for diagnostics and bio-sensing.
Chiral Separation and Asymmetric Synthesis : Chiral cysteine derivatives are employed in the field of analytical chemistry as chiral selectors for the chromatographic separation of enantiomers. nih.govresearchgate.netresearchgate.net While this compound is primarily a building block, the broader family of chiral cysteine derivatives plays a role in developing methods for analyzing and purifying chiral compounds, which is critical in the pharmaceutical industry. mdpi.comresearchgate.net
The consistent demand from pharmaceutical companies, contract research organizations (CROs), and academic institutions highlights the essential role of this compound in advancing peptide chemistry and its applications. archivemarketresearch.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAYZHCPEYTWHW-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Principles of Fmoc D Cys Tbu Oh Utilization in Peptide Synthesis
Integration within Solid-Phase Peptide Synthesis (SPPS) Protocolschemimpex.comuci.edu
Fmoc-D-Cys(tBu)-OH is a pivotal reagent in the Fmoc/tBu strategy of Solid-Phase Peptide Synthesis (SPPS). chemimpex.comsigmaaldrich.com SPPS allows for the stepwise construction of a peptide chain anchored to an insoluble polymer support, simplifying the purification process by allowing excess reagents and by-products to be washed away after each step. uci.edu The process involves iterative cycles of Nα-Fmoc deprotection to expose a free amine, followed by the coupling of the next Fmoc-protected amino acid to elongate the peptide chain. uci.edu
Functionality as a D-Cysteine Building Block in SPPSalfa-chemistry.com
This compound serves as a standard building block for the introduction of a D-cysteine residue into a growing peptide chain. chemimpex.comalfa-chemistry.com The incorporation of D-amino acids, which are not typically found in proteins of higher organisms, is a key strategy for designing peptides with enhanced therapeutic properties. activotec.com Peptides containing D-amino acids often exhibit increased stability and resistance to enzymatic degradation by proteases, which primarily recognize L-amino acid substrates. activotec.com Furthermore, the D-configuration can introduce specific conformational constraints, such as promoting the formation of reverse-turn motifs, which can be crucial for biological activity and efficient peptide cyclization. activotec.com
Chemical Mechanisms of Fmoc N-alpha-Amino Deprotection in the Context of Fmoc-D-Cys(tBu)-OHchempep.commdpi.com
The Nα-amino group of this compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is notably base-labile. chempep.com The deprotection step, which reveals the N-terminal amine of the resin-bound peptide for subsequent coupling, is typically achieved using a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.educsic.es
The mechanism of Fmoc cleavage is an E1cB (Elimination, Unimolecular, conjugate Base) reaction. mdpi.com The process involves two main steps:
Proton Abstraction : The piperidine base abstracts the relatively acidic proton from the C9-position of the fluorenyl group. mdpi.com This is the rate-determining step. mdpi.com
Elimination : The resulting carbanion is unstable and rapidly undergoes elimination, breaking the C-O bond of the carbamate (B1207046) to release the free amine of the peptide and dibenzofulvene (DBF). mdpi.com The released DBF is subsequently trapped by piperidine to form a stable adduct, preventing it from participating in side reactions. mdpi.com
This deprotection chemistry is orthogonal to the acid-labile side-chain protecting groups (like tBu) and the resin linker, which are typically cleaved at the end of the synthesis using strong acids like trifluoroacetic acid (TFA). chempep.com
Optimized Coupling Chemistries and Reaction Kinetics for this compound Incorporationchempep.comnih.gov
The incorporation of this compound into a peptide chain requires the activation of its C-terminal carboxylic acid to facilitate the formation of an amide bond with the free N-terminal amine of the resin-bound peptide. Several classes of coupling reagents are employed in SPPS, each with distinct mechanisms and reaction kinetics. chempep.compeptide.com
Common Coupling Reagents:
Carbodiimides : Reagents like N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). chempep.com The carbodiimide (B86325) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the additive to form a more stable active ester (e.g., OBt ester). This active ester then reacts with the peptide's N-terminal amine. chempep.com This method is effective in suppressing racemization. nih.govbachem.com
Phosphonium (B103445) and Uronium/Aminium Salts : Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) have become popular due to their high efficiency and rapid reaction kinetics. chempep.comnih.gov They convert the Fmoc-amino acid into an active ester in the presence of a base. chempep.com However, these base-mediated methods are known to increase the risk of racemization, particularly for cysteine residues. nih.govnih.govsigmaaldrich.com
The reaction kinetics are influenced by factors such as steric hindrance from the amino acid side chains and their protecting groups, the reactivity of the specific coupling agent, solvent choice, and temperature. chempep.com For sterically hindered couplings, more potent reagents like HATU may be recommended. chempep.com
| Reagent Class | Examples | Mechanism | Advantages | Disadvantages for Cysteine |
|---|---|---|---|---|
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Forms active ester via O-acylisourea | Low racemization potential nih.govbachem.com | Generally slower kinetics than onium salts chempep.com |
| Phosphonium/Uronium Salts | HBTU, HATU, PyBOP | In situ formation of active esters | Fast reaction kinetics, high efficiency chempep.comnih.gov | Significant risk of base-mediated racemization bachem.comnih.govsigmaaldrich.com |
Stereochemical Control and Epimerization Mitigation During Peptide Elongation Cyclesnih.govnih.gov
Maintaining the stereochemical integrity of the chiral α-carbon is a critical challenge during peptide synthesis, and cysteine is one of the amino acids most prone to racemization (epimerization). nih.govnih.gov Epimerization can occur during the base-mediated activation and coupling steps. bachem.com The use of phosphonium or uronium reagents in the presence of tertiary amine bases like diisopropylethylamine (DIPEA) significantly increases the risk of racemization for cysteine derivatives. nih.govnih.gov
Several strategies are employed to mitigate epimerization:
Choice of Coupling Reagent : Using carbodiimide-based activation with additives like HOBt or Oxyma is a recommended method to avoid base-mediated racemization. nih.govnih.govbachem.com Studies have shown that coupling with DIC/Oxyma results in minimal racemization compared to other methods for cysteine incorporation. nih.gov
Base Selection : If onium salt reagents are used, employing a weaker or more sterically hindered base, such as 2,4,6-trimethylpyridine (B116444) (collidine) or N-methylmorpholine (NMM), instead of DIPEA can reduce the extent of racemization. chempep.comresearchgate.net
Avoiding Pre-activation : Prolonged pre-activation times, where the carboxylic acid is activated with the coupling reagent and base before addition to the resin, can increase racemization. Minimizing or eliminating this pre-activation period is advisable. nih.gov
Protecting Group Influence : The side-chain protecting group itself can influence the rate of racemization. nih.govnih.gov While Trityl (Trt) is a very common protecting group, alternatives have been explored to further suppress this side reaction. nih.gov
Another potential side reaction for C-terminal cysteine residues during Fmoc-SPPS is the base-catalyzed elimination of the protected thiol group to form a dehydroalanine (B155165) intermediate. This reactive intermediate can then be attacked by the piperidine used for Fmoc deprotection, leading to the formation of a 3-(1-piperidinyl)alanine byproduct. peptide.comrsc.org The use of bulky thiol protecting groups, such as tert-butyl, can help to minimize this side reaction. peptide.com
Considerations in Solution-Phase Peptide Synthesis Involving this compound
While solid-phase peptide synthesis (SPPS) is the most common methodology, solution-phase synthesis remains relevant, particularly for the large-scale production of peptides or the synthesis of complex, modified peptides. The use of this compound in solution-phase synthesis presents a unique set of considerations.
One of the primary challenges in solution-phase synthesis is maintaining the solubility of the growing peptide chain. The hydrophobic nature of the Fmoc and tBu groups can sometimes lead to aggregation and precipitation, especially in longer peptide sequences. Careful selection of solvent systems is crucial to mitigate this issue. Solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are often employed due to their excellent solvating properties.
Coupling reactions in solution-phase synthesis require careful optimization to ensure high yields and minimize side reactions. The choice of coupling reagents is critical. While standard carbodiimide-based methods (e.g., DCC/HOBt) can be effective, the use of uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP, often in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), can enhance coupling efficiency and reduce racemization, particularly at the C-terminal cysteine residue. bachem.com
Purification of intermediates after each coupling and deprotection step is a hallmark of solution-phase synthesis. This is typically achieved through extraction, precipitation, or crystallization. The presence of the lipophilic Fmoc and tBu groups can be advantageous in this regard, facilitating the separation of the desired peptide from water-soluble reagents and byproducts.
The deprotection of the Fmoc group is typically carried out using a solution of piperidine in DMF. iris-biotech.de Following deprotection, the resulting free amine is often neutralized in situ before the subsequent coupling step. The final deprotection of the tBu group and cleavage of any other protecting groups is performed after the peptide chain has been fully assembled, using strong acid conditions as previously described.
Advanced Synthetic Strategies and Mechanistic Insights Involving Fmoc D Cys Tbu Oh
Engineering of Complex Peptide Architectures
The precise control over a peptide's three-dimensional structure is paramount to its function. Fmoc-D-Cys(tBu)-OH is a key building block in methodologies aimed at engineering peptides with predefined conformations and topologies, such as those containing multiple disulfide bonds or cyclic backbones.
Peptides containing multiple disulfide bonds, such as conotoxins, present a significant synthetic challenge due to the potential for forming numerous disulfide isomers. nih.govnih.gov The regioselective, or site-specific, formation of these bonds is achieved through an orthogonal protection strategy, where different cysteine residues are protected with groups that can be removed under distinct chemical conditions. nih.govresearchgate.net
The tert-butyl (tBu) group of this compound is a crucial component of this strategy. It is stable under the standard acidic conditions used to cleave many other protecting groups (like trityl, Trt) and is also resistant to the iodine-based oxidation used to remove the acetamidomethyl (Acm) group. nih.govnih.gov The selective removal of the tBu group typically requires specific reagents, allowing for the controlled formation of a disulfide bond at a late stage of the synthesis. nih.gov
A common orthogonal strategy for a three-disulfide-bridged peptide involves protecting the three pairs of cysteines with Trt, Acm, and tBu groups, respectively. nih.gov The synthesis proceeds as follows:
First Disulfide Bond: After assembly of the linear peptide on the solid support, the acid-labile Trt groups are selectively removed, and the exposed thiols are oxidized to form the first disulfide bridge. sigmaaldrich.commdpi.com
Second Disulfide Bond: The Acm groups are then cleaved, typically using iodine, to form the second bridge. nih.govmdpi.com
Third Disulfide Bond: Finally, the tBu groups are removed from the D-Cys residues and oxidized to form the final, specific disulfide linkage. nih.gov
This stepwise approach ensures the correct disulfide connectivity, which is critical for the peptide's final three-dimensional structure and biological activity. nih.gov
| Protecting Group | Typical Removal Conditions | Orthogonal To | Primary Use |
|---|---|---|---|
| Trityl (Trt) | Mild acid (e.g., TFA/TIS/water) sigmaaldrich.com | Acm, tBu | Formation of the first disulfide bond nih.govsigmaaldrich.com |
| Acetamidomethyl (Acm) | Iodine (I₂) or Silver Salts mdpi.combachem.com | Trt, tBu | Formation of the second disulfide bond nih.govmdpi.com |
| tert-Butyl (tBu) | PhS(O)Ph/CH₃SiCl₃ in TFA nih.gov or Hg(OAc)₂ sigmaaldrich.com | Trt, Acm | Formation of the final disulfide bond nih.govnih.gov |
Peptide cyclization is a widely used strategy to improve metabolic stability, receptor selectivity, and binding affinity. This compound can be incorporated into peptides destined for either head-to-tail or side-chain cyclization.
In head-to-tail cyclization , the N-terminus of a linear peptide is linked to its C-terminus via an amide bond. The success of this reaction is often limited by the entropic penalty of bringing the two ends of the peptide together. peptide.com The incorporation of D-amino acids, including D-Cys, can act as a "turn-inducer," pre-organizing the linear peptide into a conformation that is favorable for cyclization. psu.edualtabioscience.com This pre-organization reduces the steric hindrance and energetic barrier for the ring-closing reaction.
For side-chain cyclization , the thiol group of cysteine is a versatile handle. Thioether cyclization, for example, involves the nucleophilic thiol of a cysteine reacting with an electrophilic group on another amino acid side chain or the peptide's N-terminus. qyaobio.com The tBu protecting group on this compound ensures the thiol remains unreactive during the main peptide synthesis. After selective deprotection, the free thiol of the D-Cys residue can be used to form a stable, reduction-resistant thioether bridge, offering an alternative to the more labile disulfide bond. qyaobio.com
The substitution of a naturally occurring L-amino acid with its D-enantiomer profoundly alters a peptide's structural and biological properties. psu.edursc.org The conformational space available to a D-amino acid is an inverted mirror image of that for an L-amino acid, as visualized on a Ramachandran plot. psu.edu This inversion imposes significant local conformational constraints on the peptide backbone. psu.edu
Incorporating a D-amino acid like D-Cys can disrupt native secondary structures such as α-helices and β-sheets, which are typically formed by homochiral L-amino acid sequences. rsc.orgnih.gov While this can sometimes be destabilizing, it is also a powerful design tool. For instance, a D-Pro-Xxx sequence is a classic strategy for nucleating a stable β-hairpin turn. psu.edu Similarly, the strategic placement of a D-Cys residue can induce specific turns or kinks, guiding the peptide to fold into a desired, non-natural conformation. rsc.org
A primary advantage of incorporating D-amino acids is the enhanced stability against enzymatic degradation. rsc.orgnih.gov Proteases, the enzymes that break down peptides, are highly stereospecific and evolved to recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer half-life in biological systems. nih.gov
Understanding and Mitigating Side Reactions During this compound Incorporation
While a valuable tool, the use of Fmoc-protected cysteine derivatives in solid-phase peptide synthesis (SPPS) is associated with several well-documented side reactions. Ensuring high purity and yield requires careful optimization of synthetic conditions to minimize or eliminate these unwanted pathways. sigmaaldrich.com
Cysteine is one of the amino acids most prone to racemization (the loss of stereochemical integrity from a pure D- or L-form to a mixture) during peptide synthesis. peptide.comub.edu This side reaction is particularly prevalent during the base-mediated coupling step in Fmoc SPPS, where the activated amino acid can form an oxazolone (B7731731) intermediate, facilitating the loss of the α-proton and subsequent epimerization. nih.gov
Significant levels of racemization, sometimes exceeding 30%, have been observed with standard coupling protocols. acs.org Several strategies have been developed to suppress this side reaction to acceptable levels (<1%):
Choice of Base: Strong tertiary amine bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) promote racemization. nih.govnih.gov Using a more hindered, weaker base such as 2,4,6-collidine (2,4,6-trimethylpyridine) can substantially reduce the extent of racemization. nih.govnih.gov
Coupling Reagent and Additives: While powerful, phosphonium (B103445) and aminium-based coupling reagents (e.g., HBTU, HATU) can lead to high racemization levels, especially with pre-activation. nih.govacs.org The use of carbodiimide (B86325) reagents like DIC in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) is often found to be a safer alternative. ub.edu
Avoiding Pre-activation: Allowing the this compound to be activated in the presence of the resin-bound amine (in situ activation) rather than pre-activating it with the coupling reagent and base can reduce racemization by a factor of 6- to 7-fold. nih.govacs.org
Solvent and Temperature: Lowering the polarity of the solvent, for instance by using a mixture of CH₂Cl₂-DMF, can help reduce racemization. acs.org In microwave-assisted SPPS, lowering the coupling temperature is critical for minimizing epimerization of sensitive residues like cysteine. nih.gov
Resin Choice for C-terminal Cys: For peptides with a C-terminal cysteine, using a 2-chlorotrityl chloride resin is highly effective at suppressing base-induced racemization compared to Wang-type resins. sigmaaldrich.comjst.go.jp
| Condition | High Racemization Protocol | Low Racemization Protocol | Reference |
|---|---|---|---|
| Base | DIEA or NMM | 2,4,6-Collidine | nih.gov, nih.gov |
| Activation | Pre-activation (5 min) | In situ activation (no pre-activation) | nih.gov, acs.org |
| Reagent | HBTU/HATU with strong base | DIC/HOBt | ub.edu, acs.org |
| Solvent | Neat DMF | CH₂Cl₂-DMF (1:1) | acs.org |
During Fmoc-SPPS, the repeated exposure to the basic conditions of the piperidine (B6355638) solution used for Fmoc group removal can trigger other side reactions.
Beta-elimination is particularly problematic for C-terminal cysteine residues attached to the resin via an ester bond. bachem.com The base can abstract the α-proton of the cysteine, leading to the elimination of the protected thiol group and the formation of a dehydroalanine (B155165) intermediate. This reactive intermediate can then be attacked by piperidine from the deprotection solution, resulting in an irreversible 3-(1-piperidinyl)alanine adduct. peptide.comiris-biotech.de Using sterically bulky thiol protecting groups, such as the Trt group, is a known strategy to minimize this side reaction. peptide.com
Aspartimide formation is another base-catalyzed intramolecular side reaction that occurs when an aspartic acid (Asp) residue is followed by certain amino acids, including Gly, Ser, or Cys. bachem.commdpi.com The backbone nitrogen of the following residue attacks the side-chain carbonyl of the Asp, forming a five-membered succinimide (B58015) ring (aspartimide). mdpi.com This intermediate can then reopen to form a mixture of the correct α-linked peptide and an incorrect β-linked iso-peptide, or it can be attacked by piperidine, leading to piperidide adducts. peptide.com This side reaction is a concern when synthesizing sequences containing an Asp-Cys motif. bachem.com Strategies to control this include the addition of HOBt to the piperidine deprotection solution or the use of specialized dipeptide building blocks that sterically hinder the cyclization. peptide.comnih.govresearchgate.net
Development and Evaluation of Novel Coupling Reagents and Conditions for this compound
The incorporation of sterically hindered amino acids like this compound into a peptide sequence presents significant challenges, primarily the risk of epimerization at the α-carbon and incomplete coupling reactions. The bulky tert-butyl (tBu) protecting group on the sulfur atom, combined with the Fmoc group, creates a sterically demanding environment around the carboxyl group. This necessitates the use of highly efficient coupling reagents and carefully optimized reaction conditions to ensure high yield and stereochemical purity. Research in this area often uses Fmoc-Cys(Trt)-OH as a model compound due to its comparable steric hindrance and well-documented propensity for racemization, providing valuable insights applicable to this compound.
A primary focus of methods development has been the mitigation of base-catalyzed racemization, which is a known side reaction when using common phosphonium or aminium/uronium salt reagents like HBTU, HCTU, or HATU in the presence of a strong, non-hindered tertiary amine such as N,N-diisopropylethylamine (DIPEA). nih.govchempep.com The mechanism involves the abstraction of the α-proton from the activated amino acid ester, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity.
Studies have systematically evaluated different combinations of coupling reagents and bases to minimize this side reaction. It has been demonstrated that while standard aminium reagents are highly effective for most amino acids, they can induce significant racemization for protected cysteine residues when paired with DIPEA. chempep.com A successful strategy to suppress this epimerization involves replacing DIPEA with a more sterically hindered or weaker base. For instance, the use of 2,4,6-trimethylpyridine (B116444) (collidine) has been recommended as a substitute for DIPEA. chempep.comresearchgate.net Research has shown that using a hindered base like collidine with HCTU can significantly reduce the formation of the D-cysteine epimer during microwave-assisted synthesis. researchgate.net Further investigations have confirmed that carbodiimide-based activation, such as with diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure, remains a highly effective, low-racemization method for coupling sensitive residues like Fmoc-Cys(Trt)-OH. nih.govsigmaaldrich.combachem.com
The following table summarizes research findings on the effect of different coupling systems on cysteine racemization, providing a comparative view of their performance.
Table 1: Evaluation of Coupling Reagents and Bases on Cysteine Racemization
| Coupling Reagent | Additive | Base | S-Protecting Group | Racemization (%) | Source |
|---|---|---|---|---|---|
| HCTU | 6-Cl-HOBt | DIPEA | Trt | 8.0 | nih.govnih.gov |
| HCTU | 6-Cl-HOBt | TMP (Collidine) | Trt | 1.2 | nih.gov |
| DIC | HOBt | - | Trt | 0.5 | nih.gov |
| HCTU | 6-Cl-HOBt | DIPEA | Ddm | 0.8 | nih.gov |
| HCTU | 6-Cl-HOBt | DIPEA | MBom | 0.4 | nih.gov |
| DIC | OxymaPure | - | Trt | 3.3 | sigmaaldrich.com |
| DIC | OxymaPure | - | Thp | 0.74 | sigmaaldrich.com |
Beyond the choice of reagents, reaction conditions such as solvent and temperature play a crucial role. While dimethylformamide (DMF) is the conventional solvent for solid-phase peptide synthesis (SPPS), novel eco-friendly solvent systems have been explored. A study comparing DMF with a binary mixture of n-butyl acetate (B1210297) and dimethyl sulfoxide (B87167) (BuOAc/DMSO) found that the greener solvent could effectively suppress racemization for Fmoc-L-Cys(Trt)-OH, particularly at room temperature. unifi.it However, the use of elevated temperatures, often employed in microwave-assisted SPPS to accelerate reactions, significantly increases the risk of racemization regardless of the solvent system. nih.govunifi.it
Table 2: Influence of Solvent and Temperature on Fmoc-L-Cys(Trt)-OH Racemization
| Coupling Solvent | Temperature (°C) | % D-Epimer (UPLC) | Source |
|---|---|---|---|
| DMF | Room Temp. | 0.13 | unifi.it |
| DMF | 90 | 0.35 | unifi.it |
| DMSO/BuOAc | Room Temp. | 0.08 | unifi.it |
| DMSO/BuOAc | 90 | 0.14 | unifi.it |
Mechanistic insights reveal that the structure of the sulfur-protecting group itself influences the rate of racemization. Studies comparing various S-protecting groups found that a reduction in steric bulk and an increase in electron density at the sulfur atom correlate with reduced racemization. nih.gov For example, under identical base-mediated coupling conditions, the 4,4'-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) groups showed significantly less racemization than the bulkier trityl (Trt) group. nih.gov This suggests that electronic effects of the protecting group can help stabilize the chiral center against base-catalyzed enolization, offering another avenue for developing improved synthetic strategies.
Research Applications of Fmoc D Cys Tbu Oh in Biomedical Sciences
Advancements in Peptide-Based Drug Discovery and Development
The incorporation of D-amino acids, such as D-cysteine, into therapeutic peptides is a key strategy for enhancing their pharmacological properties. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. By introducing D-amino acids, researchers can create peptides that are more resistant to enzymatic degradation, leading to longer plasma half-lives and improved bioavailability. nih.gov
Fmoc-D-Cys(tBu)-OH is a critical building block in the rational design and synthesis of cysteine-containing therapeutic peptides with enhanced stability and activity. The synthesis of such peptides requires careful planning to manage the reactive thiol group and to control the stereochemistry of the final product. scielo.br The use of the tBu protecting group on the cysteine side chain prevents unwanted side reactions, such as oxidation to form disulfide bonds, during the stepwise assembly of the peptide chain. peptide.com
While direct examples of therapeutic peptides synthesized with this compound are not extensively detailed in publicly available literature, the principles of its use can be inferred from the synthesis of L-cysteine containing peptides like Linaclotide, a 14-amino acid peptide agonist of guanylate cyclase-C used for the treatment of irritable bowel syndrome with constipation (IBS-C). nih.gov The synthesis of such complex, disulfide-rich peptides relies on the precise incorporation of protected cysteine residues. nih.gov The use of D-cysteine, facilitated by this compound, is a strategy employed to improve the stability of therapeutic peptides. nih.gov
Table 1: Key Considerations in the Synthesis of D-Cysteine Containing Peptides
| Consideration | Importance | Role of this compound |
|---|---|---|
| Stereochemical Integrity | The biological activity of a peptide is highly dependent on its three-dimensional structure. | Provides the correct D-enantiomer of cysteine for incorporation. |
| Thiol Protection | The reactive sulfhydryl group of cysteine can lead to unintended side reactions. | The tert-butyl (tBu) group effectively protects the thiol during synthesis. |
| Orthogonal Deprotection | The ability to selectively remove protecting groups at different stages of synthesis is crucial. | The tBu group is stable to the basic conditions used for Fmoc removal, allowing for controlled deprotection strategies. |
| Resistance to Proteolysis | Peptides containing D-amino acids are less susceptible to degradation by proteases. | Enables the synthesis of more stable therapeutic peptide candidates. |
The unique reactivity of the cysteine thiol group makes it an ideal handle for the conjugation of bioactive molecules and for the development of targeted drug delivery systems. nih.govnih.gov By incorporating a D-cysteine residue into a peptide sequence using this compound, a specific site for attachment can be introduced. This allows for the creation of peptide-drug conjugates (PDCs), where a potent cytotoxic drug is linked to a peptide that specifically targets cancer cells, thereby reducing systemic toxicity and enhancing the therapeutic index. nih.govmdpi.comnih.govresearchgate.net
The development of such targeted therapies relies on the ability to synthesize well-defined peptide conjugates. The use of this compound in SPPS ensures that the D-cysteine residue is incorporated at the desired position. After synthesis and deprotection of the tBu group, the free thiol can be selectively reacted with a linker-drug entity. nih.gov This approach has been explored for the delivery of various therapeutic agents, including small molecule drugs and radionuclides for therapy. mdpi.comthno.org
Bioconjugation Chemistry and Functionalization
The thiol group of cysteine is a versatile functional group for bioconjugation due to its nucleophilicity and relatively low abundance in native proteins. nih.govrsc.org This allows for site-selective modification of peptides and proteins. The incorporation of D-cysteine via this compound provides a unique site for such modifications, distinct from the native L-cysteine residues.
The ability to attach biomolecules to specific sites on a peptide is crucial for creating effective diagnostic and therapeutic agents. thno.orgnih.gov By using this compound in peptide synthesis, a unique D-cysteine residue can be introduced as a specific attachment point. After deprotection of the tBu group, the resulting free thiol can be used for conjugation with a variety of molecules, including other peptides, antibodies, or nanoparticles. nih.gov This site-selective modification ensures that the biological activity of the peptide is not compromised and that the conjugated molecule is positioned for optimal function. For example, a targeting peptide containing a D-cysteine residue can be conjugated to a therapeutic payload, ensuring that the drug is delivered specifically to the target tissue or cell type. nih.govmdpi.comnih.govresearchgate.net
The development of molecular imaging probes is essential for early disease detection, monitoring disease progression, and guiding treatment. nih.govcnr.it Peptides containing a D-cysteine residue, synthesized using this compound, can be readily labeled with imaging agents such as fluorescent dyes or radioisotopes. bachem.comaltabioscience.com The thiol group of the D-cysteine provides a specific site for the attachment of these imaging moieties. bachem.com
For instance, a peptide that targets a specific receptor overexpressed in cancer cells can be synthesized with a D-cysteine residue. This peptide can then be conjugated to a near-infrared fluorescent dye, allowing for non-invasive imaging of tumors. ub.edu Similarly, chelating agents for radiometals like 99mTc can be attached to the D-cysteine thiol, creating radiolabeled peptides for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. scielo.br The use of D-cysteine can enhance the in vivo stability of these imaging probes, leading to improved image quality and more accurate diagnosis.
Table 2: Examples of Moieties Conjugated to D-Cysteine for Biomedical Applications
| Moiety | Application | Rationale for D-Cysteine Conjugation |
|---|---|---|
| Cytotoxic Drugs | Targeted Cancer Therapy | Site-specific attachment to a tumor-targeting peptide minimizes systemic toxicity. |
| Fluorescent Dyes | In vitro and In vivo Imaging | Provides a specific labeling site for creating fluorescent peptide probes. |
| Radiometal Chelators | Nuclear Medicine Imaging (SPECT/PET) | Enables the development of stable radiolabeled peptides for diagnostics. |
| Polyethylene Glycol (PEG) | Improved Pharmacokinetics | PEGylation at a specific site can increase the half-life and solubility of therapeutic peptides. |
| Other Peptides/Proteins | Creation of Bifunctional Molecules | Allows for the construction of complex biomolecules with novel functions. |
Fundamental Investigations in Protein and Enzyme Research
The incorporation of D-cysteine into peptides and proteins through the use of this compound provides a powerful tool for fundamental research into protein and enzyme structure and function. The unique properties of D-cysteine can be exploited to probe active sites, investigate protein folding, and design novel enzyme inhibitors. rsc.orgresearchgate.net
The introduction of a D-cysteine residue at a specific position in a protein can be used to study the importance of stereochemistry for its biological activity. Furthermore, the thiol group of the D-cysteine can be modified with various chemical probes to investigate the local environment within a protein. rsc.org For example, the attachment of environmentally sensitive fluorescent probes to a D-cysteine residue can provide information about conformational changes in a protein upon ligand binding. americanpeptidesociety.orgnih.gov
In the field of enzymology, peptides containing D-cysteine can be designed as potent and selective enzyme inhibitors. nih.govmdpi.com The D-amino acid can confer resistance to proteolysis, making these peptides more stable in biological assays. The thiol group of the D-cysteine can also be designed to interact with key residues in the active site of an enzyme, leading to tight binding and effective inhibition. These studies provide valuable insights into enzyme mechanisms and can guide the development of new therapeutic agents that target specific enzymes. mdpi.com
Probing Protein Folding and Structural Stability Using Cysteine Derivatives
The precise three-dimensional structure of a protein is essential for its function. The process of protein folding, particularly for proteins rich in cysteine residues, often involves the formation of specific disulfide bonds that stabilize the final conformation. sigmaaldrich.com The synthesis of peptides using building blocks like this compound allows researchers to create specific segments of proteins or entire small proteins to study these folding pathways.
By strategically incorporating D-cysteine residues into a peptide sequence, scientists can investigate how stereochemistry affects folding kinetics and the stability of the resulting structure. The use of a D-amino acid can introduce specific conformational constraints. Once the peptide is synthesized and cleaved from the solid support, the tBu protecting group is removed with strong acid, revealing the free thiol group. This allows for controlled, in vitro oxidation studies to monitor the formation of specific disulfide bridges, a critical rate-limiting step in the folding of many proteins. sigmaaldrich.comnih.gov
Furthermore, synthetic cysteine-containing peptides are instrumental in trapping and characterizing folding intermediates. Misfolded isomers can be formed through incorrect disulfide bonding between non-native cysteine pairs. researchgate.net Researchers can synthesize peptide fragments corresponding to specific domains of a larger protein to identify which cysteine residues are prone to mispairing, providing insight into off-pathway folding processes that can lead to non-functional or pathogenic protein aggregates. researchgate.net The ability to create peptides with precise cysteine placement, afforded by derivatives like this compound, is foundational to these mechanistic studies.
Table 1: Comparison of Common Thiol Protecting Groups for Cysteine in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
| Trityl | Trt | Mild acid (e.g., 1-2% TFA), Standard TFA cleavage | Commonly used; labile to standard cleavage but can be removed selectively under mild conditions. |
| tert-Butyl | tBu | Strong acid (e.g., 95% TFA), HF | Stable to mild acid; requires strong acid for removal, ensuring protection throughout synthesis. |
| Acetamidomethyl | Acm | Mercury(II) acetate (B1210297), Iodine | Stable to TFA; requires specific, non-acidolytic conditions for removal, allowing for selective deprotection. |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 0.5-1% TFA) | Highly acid-sensitive; allows for selective deprotection on-resin for intramolecular cyclization. researchgate.net |
Analysis of Protein-Ligand and Protein-Protein Interactions
Understanding the interactions between proteins and other molecules is fundamental to drug discovery and molecular biology. Synthetic peptides, created using building blocks such as this compound, serve as powerful tools to dissect these interactions. nih.gov They can be designed to mimic specific binding domains or epitopes of a protein.
Probing Binding Sites: Site-directed mutagenesis can be used to introduce cysteine residues at specific locations within a protein's binding site. nih.gov Complementarily, synthetic peptides incorporating cysteine can be used as probes. For instance, a peptide mimicking a natural ligand can be synthesized with a D-cysteine residue. The unique properties of the D-amino acid can provide resistance to enzymatic degradation, increasing its stability as a probe. After synthesis and deprotection, the cysteine's thiol group can be used for "tethering" experiments, where it forms a disulfide bond with a cysteine residue in the target protein's binding pocket, helping to map the interaction site. researchgate.net
Developing Interaction Inhibitors: Protein-protein interactions (PPIs) are often mediated by specific, relatively short amino acid sequences. Peptides designed to replicate these sequences can act as competitive inhibitors. nih.gov Incorporating D-cysteine via this compound can enhance the peptide's therapeutic potential by increasing its proteolytic stability. Furthermore, the strategic placement of two cysteine residues allows for the synthesis of cyclic peptides. genscript.com These conformationally constrained molecules can exhibit higher affinity and specificity for their target protein compared to their linear counterparts, making them promising candidates for drug development.
Elucidating Cysteine's Role in Cellular Homeostasis and Pathogenesis
Cysteine plays a central role in maintaining cellular redox balance, primarily as a precursor to the major antioxidant glutathione. Dysregulation of cysteine metabolism is linked to various diseases. Synthetic peptides are valuable for studying the enzymes and pathways involved in this homeostasis.
Researchers can synthesize peptide substrates for enzymes involved in cysteine metabolism using Fmoc-SPPS. The incorporation of a D-cysteine residue via this compound can help determine the stereospecificity of these enzymes. For example, a synthetic peptide could be used in an assay to see if an enzyme can process a substrate containing a D-amino acid, providing insights into its mechanism and function.
Moreover, cysteine's thiol group is susceptible to various post-translational modifications (PTMs), such as oxidation to sulfenic acid, which is a key mechanism in redox signaling. To study the functional consequences of these PTMs, researchers require peptides where a specific cysteine is modified. Dimedone is a chemical probe used to detect cysteine sulfenic acid. A building block, Fmoc-Cys(Dmd)-OH, has been developed to directly synthesize peptides containing this modification, which can then be used as standards to investigate oxidative processes, such as the air-mediated oxidation of glutathione. The synthesis of such specialized probes relies on the same foundational Fmoc chemistry for which this compound is a standard reagent. By creating these precise molecular tools, scientists can better understand how cysteine modifications contribute to normal cellular function and the progression of diseases linked to oxidative stress.
Analytical Methodologies for Fmoc D Cys Tbu Oh and Its Peptide Products
Chromatographic Purity and Identity Assessment (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of Fmoc-D-Cys(tBu)-OH and peptides derived from it. These methods provide quantitative data on purity and confirm the molecular weight of the target compound.
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for this purpose. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically alkylated silica, such as C8 or C18) and a polar mobile phase. The high hydrophobicity of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes RP-HPLC an ideal method for analyzing these compounds. nih.gov
Purity analysis is typically performed using a gradient elution method, where the concentration of the organic solvent (usually acetonitrile) in the aqueous mobile phase is gradually increased. A common mobile phase modifier is 0.1% trifluoroacetic acid (TFA), which ensures good peak shape and provides a source of protons for electrospray ionization in LC-MS. rsc.org Detection is commonly carried out using a UV detector, as the Fmoc group has a strong chromophore that absorbs significantly at wavelengths around 265 nm and 301 nm.
For identity confirmation, HPLC is coupled with mass spectrometry (LC-MS). Electrospray ionization (ESI) is a soft ionization technique that allows for the accurate mass determination of the intact molecule, typically observed as the protonated molecular ion [M+H]⁺. For this compound, with a molecular formula of C₂₂H₂₅NO₄S and a molecular weight of 399.5 g/mol , the expected [M+H]⁺ ion would have an m/z value of approximately 400.5. scienceopen.compeptide.com This confirmation is vital for both the initial building block and the final peptide products.
When analyzing peptides containing Cys(tBu), it is also important to monitor for potential side products. For instance, during the final trifluoroacetic acid (TFA) cleavage step in peptide synthesis, the tert-butyl cation released from the S-tBu group or other side-chain protecting groups (like Ser(tBu) or Glu(tBu)) can re-attach to the free thiol of a deprotected cysteine, leading to S-tert-butylation. acs.orgoup.com LC-MS is critical for detecting such modifications, which would present as a mass increase of +56 Da. acs.org
Below are tables summarizing typical conditions for the analysis of Fmoc-amino acids and related peptides.
Table 1: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm or 301 nm |
| Column Temperature | 25-40 °C |
Table 2: LC-MS Parameters for Identity Confirmation
| Parameter | Typical Value/Condition |
|---|---|
| Chromatography | As per RP-HPLC parameters (Table 1) |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Range | m/z 100-2000 |
| Expected Ion for this compound | [M+H]⁺ ≈ 400.5 m/z |
Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the detailed molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed for unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule. For this compound, the spectrum can be divided into distinct regions corresponding to the Fmoc, D-cysteine, and tert-butyl moieties.
Fmoc Group: The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region, between δ 7.2 and 7.8 ppm. The aliphatic protons of the Fmoc group (CH and CH₂) resonate between δ 4.2 and 4.5 ppm. scienceopen.comamazonaws.com
D-Cysteine Backbone: The alpha-proton (α-CH) of the cysteine residue is expected to appear as a multiplet around δ 4.5-4.7 ppm. The beta-protons (β-CH₂) are diastereotopic and will appear as two separate multiplets, typically between δ 2.8 and 3.1 ppm. rsc.org
S-tert-butyl Group: The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet in the upfield region of the spectrum, typically around δ 1.3-1.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by showing signals for each unique carbon atom.
Fmoc Group: This group is characterized by numerous signals in the aromatic region (δ 120-145 ppm) and signals for the aliphatic carbons around δ 47 ppm (CH) and δ 67 ppm (CH₂). The carbonyl carbon of the carbamate (B1207046) appears around δ 156 ppm. amazonaws.com
D-Cysteine Backbone: The carboxylic acid carbonyl carbon (COOH) is found far downfield (δ ~172-175 ppm). The alpha-carbon (α-C) resonates around δ 54 ppm, and the beta-carbon (β-C) is expected around δ 34 ppm.
S-tert-butyl Group: The quaternary carbon of the t-butyl group appears around δ 45 ppm, while the methyl carbons give a strong signal around δ 31 ppm.
The data obtained from these NMR experiments provide definitive proof of the compound's structure, confirming the successful attachment of both the N-terminal Fmoc group and the S-tert-butyl protecting group to the D-cysteine core.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Fmoc Aromatic CH | 7.2 - 7.8 (m) | 120.1, 125.2, 127.2, 127.9, 141.4, 143.8 |
| Fmoc CH₂ | ~4.4 (d) | ~67.5 |
| Fmoc CH | ~4.2 (t) | ~47.2 |
| Fmoc C=O | - | ~156.2 |
| Cysteine COOH | Broad s (not always observed) | ~174-175 |
| Cysteine α-CH | ~4.6 (m) | ~54.0 |
| Cysteine β-CH₂ | ~2.9-3.1 (m) | ~34.0 |
| S-C(CH₃)₃ | - | ~45.0 |
| S-C(CH₃)₃ | ~1.35 (s, 9H) | ~31.1 |
Note: Predicted values are based on typical shifts for similar structures and may vary depending on the solvent and other experimental conditions. scienceopen.comamazonaws.commdpi.com
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Nα-(9-Fluorenylmethyloxycarbonyl)-S-(tert-butyl)-D-cysteine | This compound |
| Nα-(9-Fluorenylmethyloxycarbonyl)-S-(tert-butyl)-L-cysteine | Fmoc-L-Cys(tBu)-OH |
| Acetonitrile | ACN |
| Trifluoroacetic Acid | TFA |
| Serine (tert-butyl protected) | Ser(tBu) |
Future Perspectives and Emerging Research Avenues for Fmoc D Cys Tbu Oh
Innovations in Peptide Synthesis Technology
The field of peptide synthesis is continuously evolving, with a focus on enhancing efficiency, purity, and sustainability. Fmoc-D-Cys(tBu)-OH is central to many of these innovative research avenues.
Minimizing Side Reactions: A significant challenge in SPPS, especially when synthesizing peptides with a C-terminal cysteine, is the occurrence of side reactions like epimerization and the formation of 3-(1-piperidinyl)alanine. peptide.comcsic.es Research is actively exploring the use of alternative, non-nucleophilic bases to piperidine (B6355638), such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to mitigate these issues. peptide.com Furthermore, strategies like incorporating acid rectifiers into the deprotection solution are being optimized to buffer basicity and reduce unwanted side products. csic.es While sterically bulky protecting groups like Trityl (Trt) are known to suppress some of these reactions, the fundamental principles of optimizing reaction conditions are applicable to the tBu group as well. peptide.com
Advanced Protecting Group Strategies: The quest for novel thiol protecting groups with different labilities is ongoing, aiming to expand the toolbox for creating complex peptides with multiple disulfide bonds. sigmaaldrich-jp.com For instance, new protecting groups like sec-isoamyl mercaptan (SIT) have been developed and compared against tertiary thiol groups similar to tBu, showing advantages in terms of removal efficiency and reduced racemization under certain conditions. iris-biotech.decsic.es The established performance of the tBu group serves as a critical benchmark against which these new technologies are evaluated.
Expanding Roles in Advanced Materials Science
The self-assembly properties of Fmoc-amino acids are a burgeoning field of research, with this compound poised to play a significant role in the development of novel biomaterials.
Self-Assembling Nanostructures: The aromatic Fmoc moiety is a powerful driver of self-assembly through π–π stacking and hydrophobic interactions, leading to the formation of ordered nanostructures such as hydrogels, nanofibers, and nanospheres. frontiersin.orgfrontiersin.org Research on other tBu-protected amino acids, such as Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH, has demonstrated the formation of distinct morphologies like flowers, rods, and spheres, with the final structure controllable by factors like concentration and temperature. chemrxiv.org This indicates a strong potential for this compound to form its own unique and tunable self-assembling architectures.
Biocompatible and Stable Materials: Hydrogels and other nanomaterials derived from Fmoc-D-amino acids are of particular interest for biomedical applications like tissue engineering and controlled drug delivery. chemimpex.comresearchgate.net The presence of the D-cysteine residue enhances the metabolic stability of these materials, making them resistant to degradation by proteases in the body. This increased longevity is a critical advantage for in vivo applications.
Functionalizable Scaffolds: Following self-assembly, the tBu group can be removed with acid, exposing the cysteine thiol group. sigmaaldrich.com This free thiol provides a reactive handle for further chemical modification. For example, it can be oxidized to form disulfide bonds, creating cross-linked and more robust hydrogel networks, or it can be used to conjugate other molecules, such as drugs or targeting ligands, to the material's surface. chemimpex.commdpi.com
Interdisciplinary Research Integrating this compound for Novel Biotechnological Applications
The integration of this compound into interdisciplinary research is opening up new frontiers in biotechnology and medicine. Its role extends from creating new drugs to developing sophisticated tools for biological research.
Development of Peptide Therapeutics: The primary biotechnological application of this compound is in the synthesis of peptide-based drugs. chemimpex.com The D-amino acid structure is a key strategy for improving the in vivo half-life of therapeutic peptides by protecting them from rapid enzymatic breakdown. mdpi.com This allows for lower or less frequent dosing, improving patient outcomes.
Targeted Drug Delivery Systems: Beyond being active drugs themselves, peptides synthesized with this compound can act as carriers in drug delivery systems. mdpi.com These peptides can be designed to target specific cells or tissues. The cysteine residue is particularly valuable here, as its thiol group can be selectively deprotected and used to attach a potent drug or diagnostic agent via bioconjugation. chemimpex.com
Probes for Chemical Biology: Peptides containing D-cysteine are being developed as stable molecular probes to study complex biological systems. chemimpex.com These synthetic peptides can be used to investigate protein-protein interactions, map cellular pathways, and understand disease mechanisms with greater precision, as they are not easily degraded by cellular enzymes. The ability to construct these stable probes relies on building blocks like this compound.
Q & A
Q. What are the optimal storage and handling conditions for Fmoc-D-Cys(Trt)-OH to ensure stability during peptide synthesis?
Fmoc-D-Cys(Trt)-OH should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Prior to use, warm the compound to 37°C and sonicate to improve solubility in DMSO (100 mg/mL). Avoid repeated freeze-thaw cycles to prevent degradation . For experimental solutions, prepare fresh DMSO stock and dilute in reaction buffers immediately before use to minimize side reactions.
Q. How can solubility challenges be addressed when using Fmoc-D-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS)?
The compound is sparingly soluble in aqueous buffers but dissolves readily in DMSO (170.73 mM with sonication). For SPPS, pre-dissolve in DMSO and add gradually to the resin slurry while agitating. If precipitation occurs, increase the solvent volume or add polar aprotic co-solvents like DMF (1:1 v/v) to enhance miscibility .
Q. What analytical methods are recommended for assessing the purity of Fmoc-D-Cys(Trt)-OH?
Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. The compound should show a single peak with >98% purity, as verified by the Certificate of Analysis (COA). For mass confirmation, LC-MS (ESI+) should yield a molecular ion peak at m/z 585.71 ([M+H]+) .
Advanced Research Questions
Q. What strategies are effective for introducing disulfide bonds using Fmoc-D-Cys(Trt)-OH in complex peptide architectures?
The Trt (trityl) group on cysteine provides orthogonal protection, enabling selective deprotection with TFA (95% with 2.5% H2O and 2.5% TIS). After cleavage, oxidize free thiols using I2 (0.1 M in MeOH/H2O) or air oxidation under basic conditions (pH 8.0–8.5). For regioselective disulfide pairing, combine Trt-protected Cys with Acm -protected Cys (e.g., Fmoc-D-Cys(Acm)-OH), where Acm is removed post-synthesis with Hg(II) or Ag(I) salts .
Q. How can researchers troubleshoot low coupling efficiency of Fmoc-D-Cys(Trt)-OH during SPPS?
Low coupling efficiency often results from steric hindrance from the bulky Trt group. Optimize by:
Q. What are the critical considerations for synthesizing peptides containing multiple Cys(Trt) residues?
Ensure TFA cleavage conditions (2–4 hours at 25°C) fully remove Trt groups without side reactions. Avoid prolonged exposure to TFA, which can lead to tert-butylation of sensitive residues. After cleavage, immediately neutralize with cold ether and lyophilize to prevent disulfide scrambling. For peptides with >2 Cys residues, use orthogonal protection (e.g., Trt, Acm, and StBu) to control disulfide connectivity .
Q. How should researchers handle hygroscopicity and oxidative degradation of Fmoc-D-Cys(Trt)-OH?
Store the compound under argon or nitrogen in sealed vials with desiccants. For synthesis, work under inert atmospheres using Schlenk lines. To mitigate oxidation, add reducing agents (e.g., 0.1% TCEP) to cleavage cocktails and avoid metal contaminants. Characterize degraded products via HPLC-MS to identify sulfoxide or dimerization byproducts .
Methodological Best Practices
Q. What protocols ensure reproducibility in large-scale synthesis using Fmoc-D-Cys(Trt)-OH?
- Standardize batch-specific COA validation for lot-to-lot consistency.
- Pre-equilibrate resins (e.g., Rink amide or Wang resin) in DMF for 1 hour before coupling.
- Use automated peptide synthesizers with pre-programmed coupling cycles to minimize human error.
- Document solvent purity (e.g., DMSO <0.01% H2O) and reagent freshness (e.g., HOBt recrystallized) .
Q. How can researchers analyze thiol reactivity and protection efficiency in Fmoc-D-Cys(Trt)-OH derivatives?
Perform Ellman’s assay post-TFA cleavage to quantify free thiols (λmax = 412 nm). Compare against a calibration curve of L-cysteine standards. For protection efficiency, use NMR (1H or 13C) to confirm Trt group integrity, with characteristic aromatic peaks at δ 7.2–7.4 ppm .
Contradictions and Limitations
- Storage Stability : recommends -80°C for long-term storage, while suggests RT stability for similar Fmoc-protected amino acids. Validate storage conditions empirically for each batch.
- Acm vs. Trt Deprotection : Acm removal requires toxic Hg(II) salts (), whereas Trt is TFA-labile (). Prioritize Trt for eco-friendly workflows unless orthogonal protection is necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
